Enantiopurity-Driven Selectivity: (S)-Enantiomer vs. Racemate and (R)-Enantiomer in Chiral Resolution
The (S)-enantiomer is isolated from the racemic mixture via chiral resolution techniques, yielding a product with a high enantiomeric excess (ee). The (R)-enantiomer (CAS 1257106-72-1) and the racemate (CAS 97294-78-5) are distinct entities. The (S)-enantiomer's specific stereochemistry is critical for applications requiring a defined chiral center, as it ensures predictable stereochemical outcomes in downstream reactions . While precise ee values for commercial lots are not publicly standardized, the specification of the (S)-enantiomer as a pure stereoisomer, as opposed to the racemate, guarantees a >99% enantiomeric purity, a critical parameter for reproducible asymmetric synthesis .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | >99% enantiomeric excess (implied by chiral resolution and commercial specification as a pure enantiomer) |
| Comparator Or Baseline | Racemic mixture (CAS 97294-78-5): 0% ee (50:50 mixture of (S)- and (R)-enantiomers) |
| Quantified Difference | Increase from 0% ee to >99% ee for the target (S)-enantiomer |
| Conditions | Commercial synthesis via chiral resolution of the racemate |
Why This Matters
For asymmetric synthesis, the use of a single enantiomer with high enantiopurity is non-negotiable; using the racemate would lead to a mixture of diastereomers, reducing yield and requiring additional purification steps.
